REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:11])=[N:4][C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.[CH:12]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)([CH3:14])[CH3:13].[C:21](=O)([O-])[O-:22].[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CS(C)=O>[CH3:21][OH:22].[NH3:4].[CH:12]([N:15]1[CH2:20][CH2:19][N:18]([C:2]2[C:3]([CH3:11])=[N:4][C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=2)[CH2:17][CH2:16]1)([CH3:14])[CH3:13] |f:2.3.4,5.6,8.9|
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
418.69 mg
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Add EA and water, separate the phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic layer over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify by strong cation exchange cartridge
|
Type
|
WASH
|
Details
|
eluting with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CO.N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C=1C(=NC(=CC1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 172.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |